2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound with the molecular formula C8H2BrClF3NO2S. This compound is notable for its unique combination of functional groups, including a bromine atom, a cyano group, a trifluoromethyl group, and a sulfonyl chloride group. These functional groups confer a range of chemical reactivity, making the compound valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the bromination of 4-(trifluoromethyl)benzenesulfonyl chloride, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction rates and improve yields. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be replaced by other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide or potassium fluoride can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cyano or trifluoromethyl derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride exerts its effects involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride
Uniqueness
Compared to these similar compounds, 2-Bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano and a trifluoromethyl group. This combination of functional groups provides a distinct reactivity profile, making it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical properties.
Properties
IUPAC Name |
2-bromo-6-cyano-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULFKJZDCDFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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